![molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridopyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine derivatives under specific conditions. One common method includes the chlorination and fluorination of pyridopyrimidine precursors. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
化学反応の分析
Types of Reactions: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated products .
科学的研究の応用
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
作用機序
The mechanism of action of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
類似化合物との比較
- 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
- 2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidine
- 2,4-Dichloro-5-fluoropyrido[4,3-d]pyrimidine
Comparison: 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and potency, making it a valuable candidate for further research .
特性
分子式 |
C7H2Cl2FN3 |
|---|---|
分子量 |
218.01 g/mol |
IUPAC名 |
2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H |
InChIキー |
HBFGBPALFRIKFS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
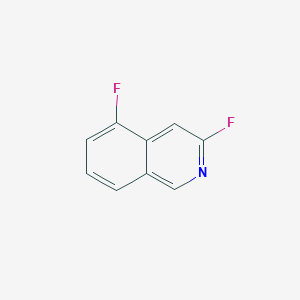
![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
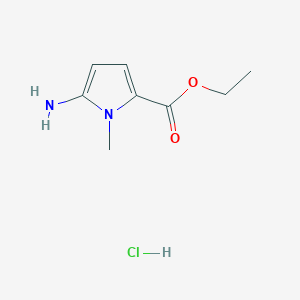
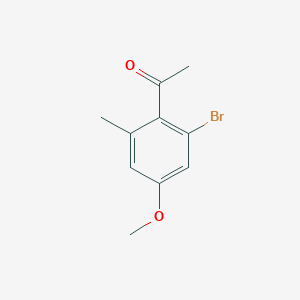
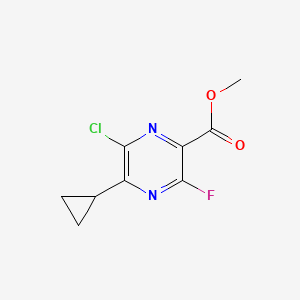

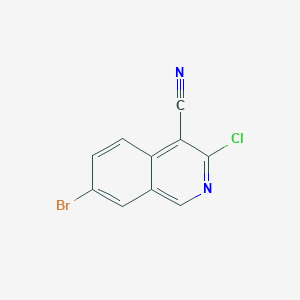
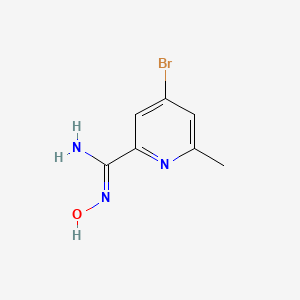

![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

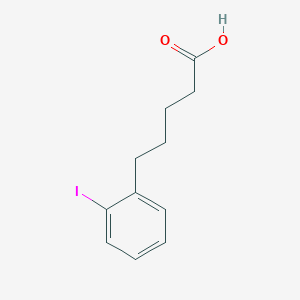
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
